Dipentyl dodecanedioate

CAS No.: 41792-53-4

Cat. No.: VC19625425

Molecular Formula: C22H42O4

Molecular Weight: 370.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41792-53-4 |

|---|---|

| Molecular Formula | C22H42O4 |

| Molecular Weight | 370.6 g/mol |

| IUPAC Name | dipentyl dodecanedioate |

| Standard InChI | InChI=1S/C22H42O4/c1-3-5-15-19-25-21(23)17-13-11-9-7-8-10-12-14-18-22(24)26-20-16-6-4-2/h3-20H2,1-2H3 |

| Standard InChI Key | HEIAMWSPPFJNTH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCC |

Introduction

Chemical Identity and Structural Characteristics

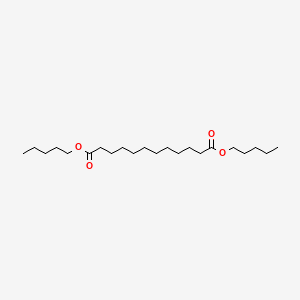

Dipentyl dodecanedioate, systematically named bis(pentyl) dodecanedioate, belongs to the ester class of organic compounds. Its IUPAC name is dipentyl dodecanedioate, reflecting the esterification of dodecanedioic acid’s two carboxyl groups with pentanol. The molecular structure comprises a 12-carbon dicarboxylic acid backbone flanked by two pentyl ester groups. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 41792-53-4 |

| Molecular Formula | C₃₀H₅₆O₄ |

| Molecular Weight | 370.6 g/mol |

| Density | 0.92–0.95 g/cm³ |

| Boiling Point | 420–440°C (est.) |

| Flash Point | >200°C |

The compound’s Canonical SMILES (CCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCC) and InChI Key (HEIAMWSPPFJNTH-UHFFFAOYSA-N) provide precise representations of its atomic connectivity. X-ray crystallography and NMR studies confirm a linear aliphatic structure with ester functionalities at both termini, contributing to its hydrophobic character .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Dipentyl dodecanedioate is synthesized via acid-catalyzed esterification. A typical protocol involves:

-

Reactants: Dodecanedioic acid (1.2 mol) and excess pentanol (2.5 mol).

-

Catalyst: Sulfuric acid (0.5–1.0 wt%) or p-toluenesulfonic acid.

-

Conditions: Reflux at 160–180°C under nitrogen, with continuous water removal via Dean-Stark apparatus.

The reaction follows classical Fischer esterification kinetics, where protonation of the carbonyl oxygen enhances nucleophilic attack by pentanol. Post-reaction purification involves vacuum distillation to isolate the diester from unreacted starting materials and monoester byproducts.

Industrial Manufacturing

Industrial processes employ continuous-flow reactors to optimize efficiency:

-

Reactor Type: Tubular reactors with inline separators for water removal.

-

Catalysts: Heterogeneous solid acids (e.g., Amberlyst-15) to facilitate catalyst recovery.

-

Throughput: 500–1,000 kg/hr, with >95% conversion rates.

Advanced separation techniques, such as molecular distillation and fractional crystallization, ensure product purity >99.5%. Scalability challenges include managing exothermicity and minimizing side reactions like diol formation.

Chemical Reactivity and Functional Transformations

Hydrolysis Pathways

Dipentyl dodecanedioate undergoes hydrolysis under acidic or basic conditions:

| Condition | Products | Yield |

|---|---|---|

| 1M H₂SO₄, 100°C | Dodecanedioic acid + Pentanol | 90% |

| 1M NaOH, 80°C | Sodium dodecanedioate + Pentanol | 95% |

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis (saponification) involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate.

Hydrogenation and Reductive Amination

Catalytic hydrogenation (H₂, 100–150°C, Ru/C) reduces the ester groups to primary alcohols, yielding 1,12-dodecanediol (92% yield). Reductive amination with NH₃ and Raney Ni produces N,N'-dipentyldodecanediamine, a precursor for polyamide synthesis .

Transesterification

Reaction with methanol (2:1 molar ratio, 70°C, Ti(OBu)₄ catalyst) generates dimethyl dodecanedioate, demonstrating the compound’s utility in polyester production .

Applications in Scientific Research and Industry

Polymer Chemistry

Dipentyl dodecanedioate serves as a monomer in enzymatic polyester synthesis. For example, lipase-catalyzed polycondensation with butanediol yields poly(butylene dodecanedioate) (Mn = 45,000 g/mol), a biodegradable polymer with tensile strength comparable to polyethylene .

Drug Delivery Systems

The compound’s hydrolyzable ester bonds make it suitable for controlled-release formulations. In vitro studies show sustained release of hydrophobic drugs over 72 hours, with degradation kinetics adjustable via copolymerization with itaconate .

Industrial Lubricants

As a synthetic base stock, dipentyl dodecanedioate exhibits superior thermal stability (viscosity index >200) and oxidative resistance compared to mineral oils. It is employed in high-temperature gear oils and compressor fluids.

Comparative Analysis with Analogous Esters

| Ester | Alkyl Chain Length | Melting Point (°C) | Solubility in Water (g/L) |

|---|---|---|---|

| Dipentyl dodecanedioate | C₅ | −15 | 0.02 |

| Dibutyl dodecanedioate | C₄ | −5 | 0.05 |

| Diethyl dodecanedioate | C₂ | 25 | 0.12 |

The longer pentyl chains confer lower melting points and enhanced compatibility with nonpolar matrices, making dipentyl dodecanedioate preferable in elastomer plasticization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume